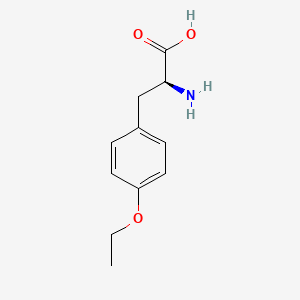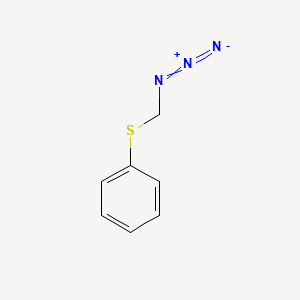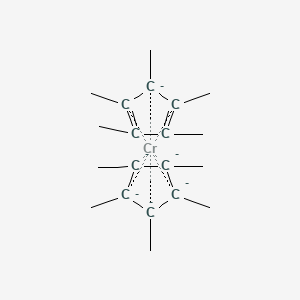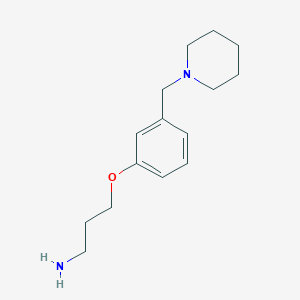
L-Proline hydrochloride
Vue d'ensemble
Description
L-Proline is a natural amino acid that has secondary amine functionality and acts as a bifunctional catalyst . It is a catalyst for enantioselective reduction of ketones, used in TLC resolution of amino acids, and as a synthon for dolaproine and related diastereomers .
Synthesis Analysis
The synthesis of L-Proline hydrochloride has been studied extensively. One method involves the racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst . Another approach involves a one-step facile synthesis of L-Proline ethylamide hydrochloride . A different method uses sulfur oxychloride, but this process generates hazardous waste and results in partial racemization of the α-chiral centre .Molecular Structure Analysis
The molecular formula of L-Proline hydrochloride is C5H10ClNO2. Its average mass is 151.591 Da and its monoisotopic mass is 151.040009 Da .Chemical Reactions Analysis
L-Proline analogues have been proven to be valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . They are also promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides .Physical And Chemical Properties Analysis
L-Proline hydrochloride appears as white crystals . It is very soluble in water (162.3% at 25°C), soluble in ethanol, and insoluble in ether and butanol . It is also deliquescent .Applications De Recherche Scientifique
Asymmetric Michael Reaction
L-Proline hydrochloride: is used to develop Chiral Ionic Liquids (CILs) which serve as efficient chiral catalysts in asymmetric Michael addition reactions . These reactions are crucial for creating compounds with high enantioselectivity, which is vital in the production of pharmaceuticals.
Protein Folding and Structure Analysis
Due to its unique role in protein folding and structure, L-Proline hydrochloride and its analogues are valuable in studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . This application is fundamental for understanding protein-related diseases and developing treatments.
Organic Synthesis Catalyst
In organic synthesis, L-Proline hydrochloride acts as an asymmetric catalyst. It’s involved in the aldol cyclization process and the Michael addition of dimethyl malonate to alpha-beta-unsaturated aldehydes, which are key steps in synthesizing complex organic molecules .
Thin Layer Chromatography (TLC)
L-Proline hydrochloride: is used as a ligand in the TLC resolution of amino acids. This application is significant in analytical chemistry for separating and identifying compounds within a mixture .
Synthesis of Pharmaceuticals
As a synthon, L-Proline hydrochloride is utilized for the synthesis of dolaproine and related diastereomers. These compounds are important intermediates in the pharmaceutical industry .
Catalysis in Various Chemical Reactions
L-Proline hydrochloride: has been successfully applied in numerous reactions such as Robinson annulations, aldol reactions, Mannich reactions, and Diels–Alder reactions, among others . These reactions are foundational in the field of chemical synthesis, leading to the creation of a variety of complex molecules.
Mécanisme D'action
Target of Action
L-Proline hydrochloride primarily targets the joints, tendons, and heart muscles in the body . It is an essential component of collagen, which is a crucial protein for the proper functioning of joints and tendons . Additionally, L-Proline hydrochloride helps maintain and strengthen heart muscles .
Mode of Action
L-Proline hydrochloride interacts with its targets through a process known as glycogenesis . This process involves the oxidation of L-Proline hydrochloride by an enzyme called L-Proline oxidase in the kidney . The compound is ring-opened and oxidized to form L-Glutamic acid . Subsequently, L-Ornithine and L-Glutamic acid are converted to L-Proline via L-Glutamic acid-gamma .
Biochemical Pathways
L-Proline hydrochloride affects the proline metabolism pathway . This pathway involves the synthesis of proline from glutamic acid and other amino acids . Proline metabolism plays a crucial role in plant development and defense against stress . It also influences tissue-specific regulation and subcellular compartmentation .
Pharmacokinetics
The pharmacokinetics of L-Proline hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). The normal proline plasma level is in the range of 266 ± 35 μmol/L . Proline is formed from and metabolised to glutamate . Normal serum proline levels vary by age .
Result of Action
The action of L-Proline hydrochloride results in the proper functioning of joints and tendons and the strengthening of heart muscles . It also plays a significant role in the production of collagen, which is essential for skin, joint, and bone health . Furthermore, it helps repair skin damage and maintain its structure .
Action Environment
The action, efficacy, and stability of L-Proline hydrochloride can be influenced by environmental factors. For instance, in high salt environments, proline can stimulate growth and respiration in bacteria in the presence of low water activities . Additionally, the amidation process of L-Proline is prone to racemization as observed for the acyl chloride derivative . Therefore, a racemization-free and minimum-reagent method is needed .
Safety and Hazards
Orientations Futures
Due to the unique role of L-Proline in the folding and structure of protein, a variety of synthetic proline analogues have been developed. These analogues have been proven to be valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . They are also promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides .
Propriétés
IUPAC Name |
(2S)-pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGFTQCWTTYZKO-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70228375 | |
| Record name | Proline hydrochloride, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Proline hydrochloride | |
CAS RN |
7776-34-3 | |
| Record name | L-Proline, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7776-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proline hydrochloride, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007776343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proline hydrochloride, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-proline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROLINE HYDROCHLORIDE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWT036T5RY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of the novel synthesis method for (2S,4S)-4-thiophenyl-L-proline hydrochloride described in the research?
A1: The research highlights several advantages of the new synthesis method for (2S,4S)-4-thiophenyl-L-proline hydrochloride []:
Q2: How does the synthesis of Zofenopril utilize L-proline derivatives?
A2: The synthesis of Zofenopril, an antihypertensive drug, utilizes a specific L-proline derivative, (cis form)-4-thiophenyl-L-proline hydrochloride []. This derivative is synthesized from N-acetyl-L-oxyproline through a series of reactions including esterification, sulfonation, thiophenyl substitution, hydrolysis, and deacetylation. This derivative then reacts with (S)-3-(benzoyl sulfhydryl group)-2-methyl propionyl chloride to form Zofenopril.
Q3: Can you provide an example of a structurally characterized derivative of L-proline?
A3: One example of a structurally characterized L-proline derivative is trans-3-hydroxy-N-methyl-L-proline hydrochloride []. This compound was isolated from the plant Tamarix ramosissima and characterized using X-ray crystallography. The analysis confirmed its molecular formula as C6H12NO3+.Cl- and revealed that the carboxylate group occupies a position trans to the hydroxyl substituent.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-[(3-Methoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B1589528.png)
![(5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]trizolo[4,3-d][1,4]oxazinium tetrafluoroborate](/img/structure/B1589530.png)





